molecular formula C10H11BrF2OSi B8579825 5-Bromo-2,3-difluoro-4-(trimethylsilyl)benzaldehyde

5-Bromo-2,3-difluoro-4-(trimethylsilyl)benzaldehyde

Cat. No.: B8579825
M. Wt: 293.18 g/mol
InChI Key: SLHAXIGCLNMNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,3-difluoro-4-(trimethylsilyl)benzaldehyde is a useful research compound. Its molecular formula is C10H11BrF2OSi and its molecular weight is 293.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11BrF2OSi

Molecular Weight

293.18 g/mol

IUPAC Name

5-bromo-2,3-difluoro-4-trimethylsilylbenzaldehyde

InChI

InChI=1S/C10H11BrF2OSi/c1-15(2,3)10-7(11)4-6(5-14)8(12)9(10)13/h4-5H,1-3H3

InChI Key

SLHAXIGCLNMNOC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=C(C(=C1F)F)C=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, to a solution containing 6.34 mL of N,N-diisopropylamine in 100 mL of tetrahydrofuran, 26.4 mL of 1.57 Mn-butyllithium in hexane was added at 0° C., and stirred at this temperature for 10 minutes. After cooling to −78° C., a solution containing 10.0 g of (6-bromo-2,3-difluorophenyl)trimethylsilane in 100 mL of tetrahydrofuran was added dropwise, stirred at this temperature for 1 hour, then added dropwise with 2.92 mL of N,N-dimethylformamide, allowed to gradually warm to room temperature, and stirred fro 3 hours. After diluting with water and ethyl acetate, the organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated. The crude product was purified and separated by silica gel column chromatography (n-hexane), to afford 9.70 g of the title compound as a colorless oil.
Quantity
6.34 mL
Type
reactant
Reaction Step One
[Compound]
Name
1.57
Quantity
26.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
Mn butyllithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
2.92 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.